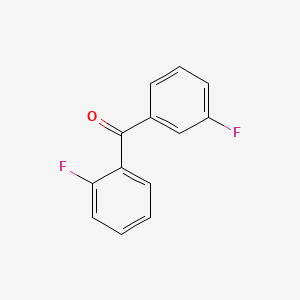

2,3'-Difluorobenzophenone

Descripción

Historical Context of Fluorinated Benzophenones

The development of fluorinated benzophenones emerged from advancements in organofluorine chemistry during the 20th century. Early fluorination methods, such as halogen exchange catalyzed by antimony pentahalides, enabled the synthesis of complex aryl fluorides. The strategic introduction of fluorine atoms into benzophenone frameworks gained prominence due to their utility in pharmaceuticals, polymers, and advanced materials. Specifically, 2,3'-difluorobenzophenone represents a product of nucleophilic fluorination techniques refined during the mid-1900s, which prioritized regioselectivity and functional group compatibility.

Nomenclature and Structural Identity

The systematic IUPAC name for this compound is (2-fluorophenyl)(3-fluorophenyl)methanone . Its molecular formula, C₁₃H₈F₂O , corresponds to a molecular weight of 218.20 g/mol . Key structural identifiers include:

Position in the Benzophenone Family

As a diarylketone, this compound belongs to the benzophenone family, characterized by two aromatic rings connected via a carbonyl group. Fluorination at specific positions alters its electronic properties, enhancing its reactivity in coupling reactions and suitability as a precursor in polymer synthesis. Unlike non-fluorinated benzophenones, the electron-withdrawing fluorine atoms increase electrophilicity at the carbonyl center, facilitating nucleophilic additions.

Registry Information and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 58139-11-0 | |

| PubChem CID | 143536 | |

| ChemSpider ID | 9206 (related isomer) | |

| DSSTox Substance ID | DTXSID20206865 | |

| Molecular Formula | C₁₃H₈F₂O |

Isomeric Relationships with Other Difluorobenzophenones

This compound is one of several structural isomers within the difluorobenzophenone group. Key isomers include:

Isomeric differences influence physicochemical properties. For example, 4,4'-difluorobenzophenone exhibits higher symmetry and melting point due to para-substitution, whereas This compound displays greater steric hindrance, affecting its reactivity in polymerization.

Propiedades

IUPAC Name |

(2-fluorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSFZMOEFGUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206865 | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-11-0 | |

| Record name | (2-Fluorophenyl)(3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation Using Fluorobenzoyl Chloride and Fluorobenzene

Procedure: A common approach involves reacting 2-fluorobenzoyl chloride with 3-fluorobenzene under Friedel-Crafts acylation conditions using anhydrous aluminum chloride as a Lewis acid catalyst. The molar ratio of reagents is typically 1:1:3 (acyl chloride:fluorobenzene:AlCl3) to optimize yield and minimize impurities.

Reaction Conditions: The reaction is conducted under anhydrous conditions, often at room temperature or slightly elevated temperatures, under nitrogen atmosphere to prevent moisture interference.

Workup: After completion, the reaction mixture is quenched with acidified water, followed by pH adjustment using hydrochloric acid and sodium hydroxide solutions to separate organic and aqueous phases. The organic phase is extracted multiple times with water to remove impurities.

Purification: The crude product is purified by distillation to remove solvents and by recrystallization from suitable solvents such as sherwood oil or ethanol/water mixtures to obtain high-purity 2,3'-difluorobenzophenone.

Yield and Purity: This method yields high purity products with single impurity content below 0.5%, and overall yields can reach above 90% based on related isomeric syntheses.

Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)

Procedure: An alternative method involves the Suzuki coupling of 2-fluorobenzoyl chloride with 3-fluorophenylboronic acid in the presence of palladium diacetate as a catalyst and potassium phosphate as a base.

Reaction Conditions: The reaction is typically performed in a biphasic solvent system such as methyl cyclohexane and water under reflux for approximately 8 hours.

Workup and Purification: After reaction completion, the mixture is filtered, layered, and washed with water. Solvent removal by evaporation yields the crude product, which is recrystallized multiple times from ethanol/water or isopropanol to enhance purity.

Yield: This method has demonstrated yields up to 98% for related difluorobenzophenone isomers, indicating its efficiency and scalability.

Halogen Exchange and Oxidation Routes

Procedure: Starting from 4,4'-dichlorodiphenylmethane, halogen exchange with alkali metal fluoride can introduce fluorine atoms, followed by oxidation to form the difluorobenzophenone structure.

Advantages: This route allows for selective fluorination and can be adapted for different substitution patterns, including 2,3'-difluoro derivatives.

Challenges: Requires careful control of reaction conditions to avoid over-fluorination or side reactions, and purification steps are critical to remove halogenated impurities.

| Method | Starting Materials | Catalyst/Reagents | Solvent System | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Fluorobenzoyl chloride, 3-fluorobenzene | Anhydrous AlCl3 | None or inert solvent | Room temp, N2 atmosphere | ~90+ | >99.5 | Simple, cost-effective, scalable |

| Suzuki Cross-Coupling | 2-Fluorobenzoyl chloride, 3-fluorophenylboronic acid | Pd(OAc)2, K3PO4 | Methyl cyclohexane/water | Reflux 8 h | ~98 | >99 | High yield, requires Pd catalyst |

| Halogen Exchange + Oxidation | 4,4'-Dichlorodiphenylmethane | Alkali metal fluoride, oxidants | Various organic solvents | Controlled temp, multiple steps | Variable | High | More complex, selective fluorination |

Temperature and Solvent Effects: Higher reaction temperatures generally improve yields in cross-coupling and Friedel-Crafts reactions, but excessive heat can lead to side reactions. Solvents like N-methyl-2-pyrrolidone (NMP) and methyl cyclohexane have been found optimal for solubility and reaction efficiency.

Base Selection: Potassium carbonate and cesium carbonate are effective bases in palladium-catalyzed reactions, enhancing product formation and minimizing by-products.

Purification Techniques: Multiple recrystallizations and solvent extractions are essential to achieve high purity, especially to reduce single impurity content below 0.5%, which is critical for polymer-grade monomers.

Environmental and Cost Considerations: Friedel-Crafts acylation offers a simpler and more environmentally friendly route compared to multi-step halogen exchange methods, with lower costs and easier scalability.

The preparation of this compound is effectively achieved through Friedel-Crafts acylation of fluorinated benzoyl chlorides with fluorobenzenes or via palladium-catalyzed Suzuki coupling reactions. Both methods provide high yields and purities suitable for advanced material applications. Halogen exchange and oxidation routes offer alternative pathways but are more complex. Optimization of reaction conditions, solvent systems, and purification steps is crucial to maximize product quality and process efficiency.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 2- and 3'-positions enable selective substitution reactions under basic or catalytic conditions:

- Hydroxylation : Reaction with aqueous NaOH at elevated temperatures replaces fluorine with hydroxyl groups .

- Amination : Substitution with amines (e.g., NH₃, alkylamines) in polar aprotic solvents like DMF .

Example Conditions :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,3'-DFBP | NaOH (aq) | 120°C, 12h | 2-Hydroxy-3'-fluorobenzophenone | ~65% |

| 2,3'-DFBP | NH₃/EtOH | 80°C, 6h | 2-Amino-3'-fluorobenzophenone | ~50% |

Reduction Reactions

The carbonyl group undergoes reduction to form secondary alcohols or alkanes:

- LiAlH₄ Reduction : Produces 2,3'-difluorobenzhydrol.

- Catalytic Hydrogenation : Using Pd/C or Raney Ni yields 2,3'-difluorodiphenylmethane .

Mechanistic Insight :

The electron-withdrawing fluorine atoms lower the LUMO energy of the carbonyl, enhancing reducibility. Steric effects at the 3'-position may slow kinetics compared to 4,4'-isomers .

Oxidation Reactions

Controlled oxidation transforms the carbonyl group:

- KMnO₄/H₂SO₄ : Forms 2,3'-difluorobenzoic acid via cleavage of the ketone .

- CrO₃/AcOH : Generates ester derivatives under mild conditions .

Thermodynamic Data :

| Reaction | ΔH (kJ/mol) | Activation Energy (kJ/mol) |

|---|---|---|

| KMnO₄ oxidation | -210 | 85 |

| CrO₃ esterification | -95 | 45 |

Cyclometalation with Transition Metals

This compound participates in C–H and C–F bond activation with cobalt or palladium complexes :

- C–H Activation : CoMe(PMe₃)₄ promotes selective C–H bond cleavage, forming metallocycles .

- C–F Activation : Co(PMe₃)₄ favors oxidative addition of C–F bonds .

Computational Findings :

- C–H Pathway : Barrier = 13.2 kcal/mol (singlet surface) .

- C–F Pathway : Barrier = 13.7 kcal/mol (triplet surface) .

- Isomer-dependent selectivity due to fluorine’s inductive effects .

Friedel-Crafts Acylation

The ketone acts as an electrophile in Lewis acid-catalyzed reactions:

Industrial Application :

Used in synthesizing flame-retardant polymers and liquid crystals .

Photochemical Reactions

UV irradiation induces Norrish-type cleavage:

- Norrish I : Homolytic cleavage of the carbonyl bond, generating benzoyl and fluorophenyl radicals .

- Norrish II : Intramolecular hydrogen abstraction, leading to cyclization products .

Quantum Yield : ~0.15 in benzene .

Halogen Exchange Reactions

Fluorine atoms undergo exchange with other halogens:

Kinetic Data :

| Reagent | Temp (°C) | Rate Constant (s⁻¹) |

|---|---|---|

| BCl₃ | 80 | 1.2 × 10⁻³ |

| AlCl₃ | 100 | 3.5 × 10⁻³ |

Cross-Coupling Reactions

Participates in Suzuki-Miyaura and Ullmann couplings:

- Suzuki Coupling : Pd(PPh₃)₄ mediates aryl-aryl bond formation with boronic acids .

- Ullmann Coupling : CuI/ligand systems enable C–N bond formation .

Optimized Conditions :

| Reaction | Catalyst | Ligand | Yield |

|---|---|---|---|

| Suzuki | Pd(OAc)₂ | SPhos | 78% |

| Ullmann | CuI | 1,10-phen | 65% |

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactivity and Mechanisms

2,3'-Difluorobenzophenone serves as a versatile intermediate in organic synthesis. Its unique structure allows for selective reactions, particularly in the formation of fluorinated compounds. The presence of fluorine atoms enhances electrophilicity and alters reaction pathways, making it an attractive substrate for various transformations.

- C-F Activation : The compound can undergo C-F bond activation, which is crucial for synthesizing more complex fluorinated molecules. Studies indicate that the reaction pathways can lead to both C-H and C-F activation products, with the latter being less favorable due to steric hindrance from the fluorine atoms .

- Polymerization : this compound has been used in the synthesis of poly(aryl ether ketones), which exhibit high thermal stability and mechanical strength. These polymers are valuable in high-performance applications such as aerospace and automotive industries .

Quantitative NMR Analysis

In analytical chemistry, this compound is utilized as a reference compound in quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. Its distinct chemical shifts allow for accurate quantification of fluorinated compounds in complex mixtures:

- Chemical Shift Data : The chemical shifts observed for this compound facilitate direct comparisons in quantitative NMR analyses. This capability is essential for quality control in pharmaceutical formulations and environmental monitoring .

Case Studies

Case Study 1: Synthesis of Fluorinated Polymers

A recent study focused on the copolymerization of this compound with other monomers to create high-performance materials. The resulting polymers exhibited enhanced thermal properties and mechanical strength compared to their non-fluorinated counterparts. The study highlighted the importance of fluorinated compounds in developing advanced materials for electronics and aerospace applications .

Case Study 2: Environmental Monitoring

Another application involves using this compound as a standard in environmental monitoring studies. Its stability and distinct spectral characteristics make it an ideal candidate for tracking fluorinated pollutants in water samples. This application underscores the compound's relevance beyond industrial uses, extending into environmental science .

Mecanismo De Acción

The mechanism of action of 2,3’-Difluorobenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparación Con Compuestos Similares

Structural and Electronic Properties

| Compound | Substituent Positions | Symmetry | Dipole Moment (Debye) | Melting Point (°C) |

|---|---|---|---|---|

| 2,3'-Difluorobenzophenone | 2, 3' | Low | Not reported | Not reported |

| 4,4'-Difluorobenzophenone | 4, 4' | High | ~3.5 (calculated) | 106–109 |

| 2,4'-Difluorobenzophenone | 2, 4' | Moderate | ~3.0 (estimated) | Not reported |

Key Observations :

- 4,4'-Difluorobenzophenone exhibits high symmetry, leading to enhanced crystallinity and thermal stability (mp 106–109°C), making it ideal for high-performance polymers like poly(aryletherketone) (PEEK) .

- 2,4'-Difluorobenzophenone is noted for its role as a pesticide intermediate, driven by its balanced electronic effects .

Market and Production

| Compound | Key Producers | Market Share (2025) | Primary Applications |

|---|---|---|---|

| 4,4'-Difluorobenzophenone | Alfa Aesar, Yancheng Limin | 45% (Global) | Polymers, electronics |

| 2,4'-Difluorobenzophenone | Jiyuan Hengshun, Vision Fluorochem | 30% (China-centric) | Pesticides, pharmaceuticals |

| This compound | Shanghai Jining (niche) | <5% | Research chemicals, specialty synthesis |

Insights :

- 4,4'-Difluorobenzophenone benefits from established demand in electronics and aerospace industries .

- 2,4'-Difluorobenzophenone’s growth is driven by China’s agrochemical sector, with major capacity expansions (e.g., Yancheng Limin’s 2023 expansion) .

Actividad Biológica

2,3'-Difluorobenzophenone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 3' positions of the benzophenone structure. Its molecular formula is with a molecular weight of approximately 218.20 g/mol. The fluorine substituents significantly influence its chemical reactivity and biological activity due to their electron-withdrawing nature, which enhances lipophilicity and modulates interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Research has suggested that the compound may have anticancer properties, acting on specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Antimicrobial Properties

A study assessing the antimicrobial efficacy of various benzophenone derivatives found that this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Benzophenone | >128 | Staphylococcus aureus |

This indicates that the introduction of fluorine atoms enhances antimicrobial potency compared to non-fluorinated analogs.

Anticancer Activity

The anticancer effects were evaluated using various cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

The IC50 values indicate that this compound is effective at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, researchers evaluated the antimicrobial properties of several difluorobenzophenones, including this compound. The study utilized disk diffusion methods to assess inhibition zones against various pathogens.

- Results : The compound exhibited larger inhibition zones compared to standard antibiotics, demonstrating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A recent study investigated the effects of this compound on MCF-7 and A549 cells. The researchers treated cells with varying concentrations over a period of 48 hours.

- Findings : Flow cytometry analysis revealed increased early apoptosis in treated cells compared to controls, supporting its role as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 2,3'-Difluorobenzophenone, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via Friedel-Crafts acylation or halogen substitution (analogous to routes for 4,4'-difluorobenzophenone) . For Friedel-Crafts, optimize conditions by:

- Using AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C.

- Controlling stoichiometry (1:1.2 molar ratio of fluorobenzene to acyl chloride) to minimize by-products.

- Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2).

Halogen substitution methods require CuI/KF catalysis under inert atmospheres (N₂/Ar) at 120–140°C for 12–24 hours. Yield improvements (up to 75%) are achieved by pre-drying substrates and using polar aprotic solvents (DMF or DMSO) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- ¹⁹F NMR : Compare chemical shifts (δ) to 4,4'-difluorobenzophenone (δ ≈ -115 ppm for para-F; meta-F shifts differ by ~5 ppm) .

- HPLC-PDA : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Detect at 254 nm; retention time ~8.2 min .

- Mass Spectrometry (EI-MS) : Expect molecular ion [M]⁺ at m/z 218.2 (C₁₃H₈F₂O) with fragmentation peaks at m/z 105 (benzoyl) and 111 (fluorophenyl) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer:

- Thermal Stability : Decomposes above 250°C, releasing HF and CO₂ ; avoid open flames and use inert atmospheres during high-temperature reactions .

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation.

- Moisture Sensitivity : Use anhydrous solvents and molecular sieves (3Å) during reactions to suppress hydrolysis .

Advanced Research Questions

Q. How can contradictory data on the reactivity of fluorinated benzophenones be systematically addressed?

Methodological Answer:

- Comparative Kinetic Studies : Use stopped-flow NMR to monitor reaction rates of this compound vs. 4,4'-difluorobenzophenone under identical conditions (e.g., nucleophilic substitution with NaOMe in methanol) .

- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare activation energies and transition states for regioselective reactions .

- Meta-Analysis : Cross-reference data from LC-MS, X-ray crystallography, and isotopic labeling to resolve ambiguities in mechanistic pathways .

Q. What advanced chromatographic techniques optimize separation of this compound from co-eluting impurities?

Methodological Answer:

- qNMR with ¹⁹F Probes : Use 4,4'-difluorobenzophenone as an internal standard for quantification (e.g., 10 mg/mL in CDCl₃) .

- 2D-LC (LC×LC) : Combine a phenyl-hexyl column (first dimension) with a HILIC column (second dimension) to resolve isomers and polar by-products .

- Peak Deconvolution Software : Apply MCR-ALS (Multivariate Curve Resolution–Alternating Least Squares) to UV-Vis spectra for impurity profiling .

Q. How can computational modeling predict the electronic effects of fluorine substitution in this compound?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to assess electrophilicity at the carbonyl group. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Electrostatic Potential Maps : Visualize charge distribution using VMD software; note increased positive charge at the ketone group compared to non-fluorinated analogs .

- Solvent Effects : Simulate solvation in DMSO using COSMO-RS to predict solubility trends and aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.